molecular formula C12H14BrClO2 B12067762 4-[(5-Bromo-2-chlorophenoxy)methyl]oxane

4-[(5-Bromo-2-chlorophenoxy)methyl]oxane

Cat. No.: B12067762
M. Wt: 305.59 g/mol
InChI Key: JIVXVESNZCILES-UHFFFAOYSA-N
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Description

4-[(5-Bromo-2-chlorophenoxy)methyl]oxane is an organic compound that features a bromine and chlorine-substituted phenoxy group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Bromo-2-chlorophenoxy)methyl]oxane typically involves the reaction of 5-bromo-2-chlorophenol with an appropriate oxane derivative under controlled conditions. The reaction may be catalyzed by a base such as potassium carbonate and carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes halogenation, etherification, and cyclization steps, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(5-Bromo-2-chlorophenoxy)methyl]oxane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium thiocyanate in acetone

Properties

Molecular Formula

C12H14BrClO2

Molecular Weight

305.59 g/mol

IUPAC Name

4-[(5-bromo-2-chlorophenoxy)methyl]oxane

InChI

InChI=1S/C12H14BrClO2/c13-10-1-2-11(14)12(7-10)16-8-9-3-5-15-6-4-9/h1-2,7,9H,3-6,8H2

InChI Key

JIVXVESNZCILES-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1COC2=C(C=CC(=C2)Br)Cl

Origin of Product

United States

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